![molecular formula C12H9BrN2O2 B1652964 2-Bromo-4-nitro-N-phenylaniline CAS No. 16588-27-5](/img/structure/B1652964.png)
2-Bromo-4-nitro-N-phenylaniline
Description
2-Bromo-4-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9BrN2O2 . It has a molecular weight of 293.12 g/mol . This compound is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .
Synthesis Analysis
The synthesis of 2-Bromo-4-nitro-N-phenylaniline involves several steps. Direct bromination of aniline can lead to a variety of polybrominated and oxidized products. Similarly, direct nitration also leads to oxidized products . A detailed synthesis procedure can be found in the supplementary information of a research paper .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitro-N-phenylaniline can be represented by the InChI code: 1S/C12H9BrN2O2/c13-9-6-7-11 (12 (8-9)15 (16)17)14-10-4-2-1-3-5-10/h1-8,14H . The compound has a complex structure with multiple functional groups, including a bromine atom, a nitro group, and an aniline group .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4-nitro-N-phenylaniline are complex and can involve several pathways. For example, one study investigated the reaction pathways and kinetics for the oxidation of a similar compound, 2-Bromo-4,6-dinitroaniline, by the OH radical .Physical And Chemical Properties Analysis
2-Bromo-4-nitro-N-phenylaniline has a molecular weight of 248.12 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 166 and a topological polar surface area of 12 Ų .properties
IUPAC Name |
2-bromo-4-nitro-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGPDCMYVZJQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294194 | |
Record name | 2-Bromo-4-nitro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitro-N-phenylaniline | |
CAS RN |
16588-27-5 | |
Record name | 2-Bromo-4-nitro-N-phenylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-nitro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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